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Compound of Interest

Compound Name: Anisoin

Cat. No.: B085897 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Anisoin, also known as 4,4'-dimethoxybenzoin, is an organic compound with significant

applications in synthetic chemistry and materials science. This technical guide provides a

comprehensive overview of its chemical structure, physicochemical properties, and detailed

synthetic methodologies. Particular emphasis is placed on the benzoin condensation reaction

for its preparation. While direct involvement in biological signaling pathways has not been

extensively documented, the broader class of benzoin derivatives has been explored for

various pharmacological activities. This document aims to serve as a core reference for

professionals in research and development.

Chemical Structure and Identification
Anisoin is a symmetrical aromatic ketone with the IUPAC name 2-hydroxy-1,2-bis(4-

methoxyphenyl)ethanone.[1] Its structure features a central two-carbon backbone, with one

carbon forming a ketone group and the other bearing a hydroxyl group. Each of these carbons

is also bonded to a 4-methoxyphenyl (anisyl) group.

The key identifiers for Anisoin are:

CAS Number: 119-52-8[2][3][4]
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Molecular Formula: C₁₆H₁₆O₄[3][4]

Molecular Weight: 272.30 g/mol [2][4]

Synonyms: 4,4'-Dimethoxybenzoin, p-Anisoin[1][3][4]

Physicochemical Properties
Anisoin is typically a white to pale yellow crystalline powder.[3] A summary of its key physical

and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Anisoin

Property Value Reference(s)

Melting Point 108-111 °C [3]

Boiling Point 335.35 °C (estimate) [3]

Solubility
Soluble in ethanol and

acetone; soluble in water.
[3]

pKa 12.14 ± 0.20 (Predicted) [3]

Appearance Pale yellow to beige powder [3]

Spectroscopic Data
The structural elucidation of Anisoin is confirmed through various spectroscopic techniques.

The following tables summarize the key spectral data.

¹H NMR Spectroscopy
Table 2: ¹H NMR Spectral Data for Anisoin
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

7.89 d 2H
Aromatic protons

ortho to C=O

7.26 d 2H
Aromatic protons

ortho to CH(OH)

6.86 d 2H
Aromatic protons

meta to C=O

6.83 d 2H
Aromatic protons

meta to CH(OH)

5.85 s 1H CH(OH)

4.61 s 1H OH

3.80 s 3H
OCH₃ (on ring

adjacent to C=O)

3.74 s 3H
OCH₃ (on ring

adjacent to CH(OH))

¹³C NMR Spectroscopy
Table 3: ¹³C NMR Spectral Data for Anisoin

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b085897?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085897?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (ppm) Assignment

197.8 C=O

164.0 C-OCH₃ (on ring adjacent to C=O)

160.0 C-OCH₃ (on ring adjacent to CH(OH))

133.0 Quaternary aromatic C (adjacent to C=O)

131.8 Aromatic CH (ortho to C=O)

128.5 Quaternary aromatic C (adjacent to CH(OH))

128.0 Aromatic CH (ortho to CH(OH))

114.2 Aromatic CH (meta to C=O)

113.8 Aromatic CH (meta to CH(OH))

75.8 CH(OH)

55.6 OCH₃

55.3 OCH₃

Infrared (IR) Spectroscopy
Table 4: Key IR Absorption Bands for Anisoin

Wavenumber (cm⁻¹) Functional Group

3450-3300 O-H stretch (hydroxyl group)

3100-3000 C-H stretch (aromatic)

2950-2850 C-H stretch (methyl ether)

1680-1660 C=O stretch (ketone)

1600-1450 C=C stretch (aromatic ring)

1250-1000 C-O stretch (ether and alcohol)
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Mass Spectrometry
The electron ionization mass spectrum of Anisoin shows a molecular ion peak (M⁺) at m/z

272. The fragmentation pattern is dominated by the cleavage of the C-C bond between the

carbonyl and hydroxyl-bearing carbons, leading to the formation of two major fragment ions.

Table 5: Major Fragments in the Mass Spectrum of Anisoin

m/z Fragment

272 [C₁₆H₁₆O₄]⁺ (Molecular Ion)

135 [CH₃OC₆H₄CO]⁺ (p-Anisoyl cation)

137 [CH₃OC₆H₄CH(OH)]⁺

Synthesis of Anisoin
The primary method for synthesizing Anisoin is the benzoin condensation of p-anisaldehyde.

This reaction involves the cyanide- or N-heterocyclic carbene-catalyzed coupling of two

aldehyde molecules.

Experimental Protocol: Cyanide-Catalyzed Benzoin
Condensation of p-Anisaldehyde
Materials:

p-Anisaldehyde

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

Ethanol

Water

Procedure:

Dissolve p-anisaldehyde in ethanol in a round-bottom flask.
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Add an aqueous solution of sodium or potassium cyanide to the flask. The cyanide acts as a

catalyst.

Reflux the mixture for a specified period. The reaction progress can be monitored by thin-

layer chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and then in an ice bath to

induce crystallization of the Anisoin product.

Collect the crude product by vacuum filtration and wash with cold water and then a small

amount of cold ethanol.

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure

Anisoin.

Benzoin Condensation Mechanism
The mechanism of the cyanide-catalyzed benzoin condensation is a classic example of

umpolung (polarity reversal) of the carbonyl carbon.

Step 1: Nucleophilic attack by cyanide

Step 2: Proton transfer and formation of carbanion

Step 3: Nucleophilic attack on second aldehyde

Step 4: Proton transfer and catalyst regeneration

p-Anisaldehyde

Cyanohydrin anion+ CN⁻

CN⁻

Cyanohydrin
+ H₂O

Carbanion (Umpolung)- H₂O

Second p-Anisaldehyde

Adduct

+ p-Anisaldehyde AlkoxideProton transfer Anisoin- CN⁻

Click to download full resolution via product page

Mechanism of the cyanide-catalyzed benzoin condensation.

Biological and Pharmacological Context
While Anisoin itself is primarily utilized as a photoinitiator in polymer chemistry and as a

derivatizing agent, the broader class of benzoin derivatives has been investigated for various

biological activities. Studies on other benzoin-related structures have reported antimicrobial,

antioxidant, and enzyme inhibitory properties.[5][6] For instance, some synthesized benzoin

derivatives have shown moderate antibacterial and anthelmintic activity.[6]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b085897?utm_src=pdf-body
https://www.benchchem.com/product/b085897?utm_src=pdf-body
https://www.benchchem.com/product/b085897?utm_src=pdf-body-img
https://www.benchchem.com/product/b085897?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10454678/
https://www.researchgate.net/publication/325012128_Synthesis_characterization_and_evaluation_of_some_novel_derivatives_of_Benzoin
https://www.researchgate.net/publication/325012128_Synthesis_characterization_and_evaluation_of_some_novel_derivatives_of_Benzoin
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085897?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The biological relevance for drug development professionals lies in the potential of the benzoin

scaffold as a starting point for the synthesis of novel therapeutic agents. However, specific

signaling pathways directly modulated by Anisoin have not been elucidated in the current

literature. The primary application remains in the chemical and materials science domains.

Conclusion
Anisoin is a well-characterized organic molecule with a straightforward synthesis. Its chemical

and physical properties are well-documented, making it a reliable compound for various

chemical applications. While its direct role in drug development is not established, the benzoin

scaffold it represents is of interest in medicinal chemistry. This guide provides the foundational

knowledge required for researchers and scientists to effectively utilize and further investigate

Anisoin and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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